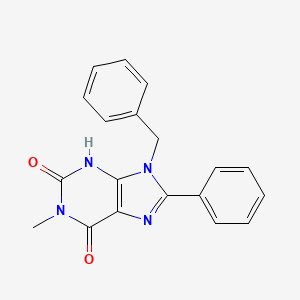
9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione is a derivative of xanthine, a purine-based alkaloid. . This compound is of particular interest due to its unique structure and potential biological activities.
準備方法
The synthesis of 9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione typically involves the use of xanthine as a precursor molecule. The synthetic routes exploit the reactivity of the three –NH groups at N1, N3, and N7 positions of xanthine. The regio-selective N-alkylation reaction at different –NH sites of xanthine is a key strategy in the synthesis . Selective protection and deprotection at N3 and/or N7 sites are also crucial steps in developing the synthesis schemes . Industrial production methods may involve similar strategies but on a larger scale, ensuring cost-effectiveness and high productivity.
化学反応の分析
9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the –NH sites, using various reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione has several scientific research applications, including:
作用機序
The mechanism of action of 9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of phosphodiesterase 9A, a key regulatory enzyme in signal transduction pathways in the brain, kidney, liver, lungs, and heart . The compound’s inhibitory activity is due to its ability to bind to the active site of the enzyme, preventing its normal function and thereby modulating the signal transduction pathways.
類似化合物との比較
9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione can be compared with other xanthine derivatives, such as caffeine, theobromine, and theophylline. These compounds share a similar xanthine scaffold but differ in their substitution patterns and biological activities . For instance:
Caffeine: Contains methyl groups at R1, R3, and R7 positions and is widely known for its stimulant effects.
Theobromine: Contains methyl groups at R3 and R7 positions and is known for its mild stimulant and diuretic effects.
Theophylline: Contains methyl groups at R1 and R3 positions and is used as a bronchodilator in treating respiratory diseases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
61080-48-6 |
|---|---|
分子式 |
C19H16N4O2 |
分子量 |
332.4 g/mol |
IUPAC名 |
9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C19H16N4O2/c1-22-18(24)15-17(21-19(22)25)23(12-13-8-4-2-5-9-13)16(20-15)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,21,25) |
InChIキー |
BVVYAPKXYNIVLQ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=C(NC1=O)N(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)
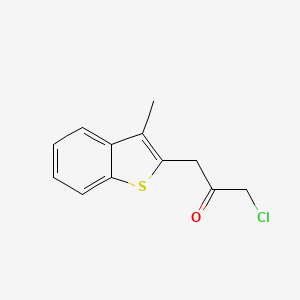

![1-[Ethyl(dimethyl)silyl]aziridine](/img/structure/B13997855.png)

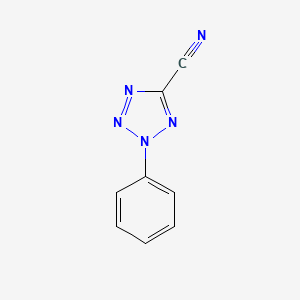
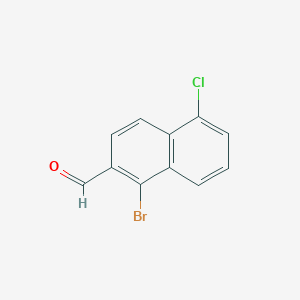

![5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13997871.png)
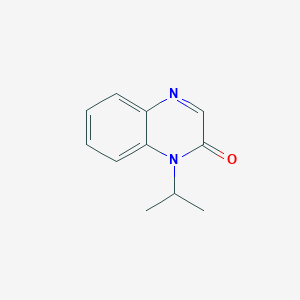

![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)

